Ethyl 3-fluoro-4-n-propoxybenzoylformate
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Overview
Description
Ethyl 3-fluoro-4-n-propoxybenzoylformate is an organic compound with the molecular formula C13H15FO4 and a molecular weight of 254.25 g/mol This compound is characterized by the presence of a fluorine atom, a propoxy group, and an ethyl ester functional group attached to a benzoylformate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-fluoro-4-n-propoxybenzoylformate typically involves the esterification of 3-fluoro-4-n-propoxybenzoic acid with ethyl formate. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or crystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-4-n-propoxybenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or aldehydes.
Substitution: Results in the formation of various substituted benzoylformates.
Scientific Research Applications
Ethyl 3-fluoro-4-n-propoxybenzoylformate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-fluoro-4-n-propoxybenzoylformate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its fluorine atom and ester group play crucial roles in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Ethyl 3-fluoro-4-n-propoxybenzoylformate can be compared with other similar compounds, such as:
Ethyl 4-fluoro-3-n-propoxybenzoylformate: Similar structure but with different positions of the fluorine and propoxy groups.
Ethyl 3-fluoro-4-methoxybenzoylformate: Contains a methoxy group instead of a propoxy group.
Ethyl 3-chloro-4-n-propoxybenzoylformate: Contains a chlorine atom instead of a fluorine atom.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups and molecular structures.
Properties
IUPAC Name |
ethyl 2-(3-fluoro-4-propoxyphenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO4/c1-3-7-18-11-6-5-9(8-10(11)14)12(15)13(16)17-4-2/h5-6,8H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTCOAAJSUVGBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)C(=O)OCC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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